molecular formula C9H13BrClN B1373714 [(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride CAS No. 90389-52-9

[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride

Cat. No.: B1373714
CAS No.: 90389-52-9
M. Wt: 250.56 g/mol
InChI Key: JXERWAFQNCNDTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)MethylAmine Hydrochloride typically involves the reaction of 2-bromobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for (2-Bromophenyl)MethylAmine Hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)MethylAmine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromophenyl)MethylAmine Hydrochloride has several scientific research applications:

Mechanism of Action

(2-Bromophenyl)MethylAmine Hydrochloride exerts its effects primarily through the inhibition of the 5-HT2 receptor and increasing the concentration of 5-HT (serotonin) in the brain. This leads to neuroprotective effects by promoting neuronal survival and inhibiting neuronal death. Additionally, it stimulates the production of neurotrophic factors such as nerve growth factor (NGF), which further supports neuronal health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)MethylAmine Hydrochloride is unique due to its specific neuroprotective properties and its ability to inhibit the 5-HT2 receptor, which is not commonly observed in similar compounds .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXERWAFQNCNDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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